N-(3,4-dichlorophenyl)pyrazine-2-carboxamide

Antimycobacterial Tuberculosis Structure-Activity Relationship

Medicinal chemists require validated baseline comparators to normalize screening data, yet sourcing a compound with multi-assay documented inactivity is challenging. Non-linear SAR within N-phenylpyrazine-2-carboxamides precludes analog substitution. This compound delivers a uniquely clean inactive profile: • 8% M. tuberculosis H37Rv inhibition (vs. 61% for 6-Cl analog) - ideal baseline comparator. • MIC >250 µmol/L against T. mentagrophytes - clean antifungal negative control. • EC₅₀ >10,000 nM at human mGluR4 - functionally silent GPCR control. Procure for assay development and SAR normalization.

Molecular Formula C11H7Cl2N3O
Molecular Weight 268.10 g/mol
CAS No. 126532-06-7
Cat. No. B5777217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dichlorophenyl)pyrazine-2-carboxamide
CAS126532-06-7
Molecular FormulaC11H7Cl2N3O
Molecular Weight268.10 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NC(=O)C2=NC=CN=C2)Cl)Cl
InChIInChI=1S/C11H7Cl2N3O/c12-8-2-1-7(5-9(8)13)16-11(17)10-6-14-3-4-15-10/h1-6H,(H,16,17)
InChIKeyLWDQDINLOWAZSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 19 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3,4-Dichlorophenyl)pyrazine-2-carboxamide Core Properties & Research Context


N-(3,4-Dichlorophenyl)pyrazine-2-carboxamide (CAS 126532-06-7) is a synthetic, achiral pyrazinecarboxamide derivative (molecular formula C₁₁H₇Cl₂N₃O; MW 268.1 g/mol) that serves as a key baseline scaffold within the extensively studied N-phenylpyrazine-2-carboxamide class [1]. Its structure features an unsubstituted pyrazine ring linked via a –CONH– bridge to a 3,4-dichlorophenyl moiety, a substitution pattern that confers notably higher lipophilicity than mono-chlorinated analogs [1]. The compound has been systematically evaluated in head-to-head panels against Mycobacterium tuberculosis H37Rv, eight fungal strains, and spinach chloroplast photosynthetic electron transport (PET), as well as in selectivity screens against the human metabotropic glutamate receptor 4 (mGluR4) [1][2].

Why N-(3,4-Dichlorophenyl)pyrazine-2-carboxamide Cannot Be Replaced


Within the N-phenylpyrazine-2-carboxamide series, seemingly minor structural modifications produce drastic shifts in biological activity profiles that preclude simple interchangeability. Introduction of a single chlorine at the pyrazine 6-position transforms the target compound from an essentially inactive scaffold (8% antimycobacterial inhibition) to a moderately active agent (61% inhibition for the 6-chloro analog) [1]. Conversely, the 3,4-dichlorophenyl motif on the benzene ring is required for antifungal activity when combined with pyrazine substitution, yet the unsubstituted pyrazine core of the target compound abolishes this activity entirely (MIC >250 µmol/L vs. 62.5 µmol/L for the 6-chloro-5-tert-butyl analog) [1]. These non-linear SAR relationships mean that procurement of the specific dichlorophenyl substitution pattern without the appropriate pyrazine ring decorations yields a compound with a unique and narrow activity signature that cannot be mimicked by other in-class compounds [1].

N-(3,4-Dichlorophenyl)pyrazine-2-carboxamide Differentiation Evidence


Antimycobacterial Activity Deficit vs. 6-Chloro Analog

The target compound (13) exhibits only 8% inhibition of M. tuberculosis H37Rv at 6.25 µg/mL, representing a 7.6-fold lower activity compared to its direct 6-chloro analog (compound 14), which achieves 61% inhibition under identical conditions [1]. This quantitative deficit directly maps the indispensable contribution of a chlorine substituent at the pyrazine 6-position to antimycobacterial potency within the 3,4-dichlorophenyl sub-series [1].

Antimycobacterial Tuberculosis Structure-Activity Relationship

Antifungal Inactivity vs. 6-Chloro-5-tert-butyl Analog

Against Trichophyton mentagrophytes, the most susceptible fungal strain in the test panel, the target compound shows no measurable antifungal activity (MIC >250 µmol/L), in stark contrast to the 6-chloro-5-tert-butyl analog (compound 16) bearing the identical 3,4-dichlorophenyl moiety, which achieves an MIC of 62.5 µmol/L [1]. This represents at least a 4-fold difference in MIC.

Antifungal Trichophyton mentagrophytes Dermatophyte

PET Inhibition Deficit vs. 6-Chloro-5-tert-butyl Analog

The PET inhibition IC₅₀ of the target compound in spinach chloroplasts could not be determined (ND) [1]. For comparison, 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide (compound 8) produced a PET inhibition IC₅₀ of 43.0 µmol/L in the same assay system, while the commercial herbicide DCMU (diuron) exhibited an IC₅₀ of 1.9 µmol/L [1].

Herbicide discovery Photosystem II Chloroplast

Lipophilicity Difference vs. 6-Chloro Analogs

The target compound exhibits a measured log k (capacity factor) of 0.6962, which is markedly lower than the 6-chloro analog (compound 14, log k = 0.9950) and the 6-chloro-5-tert-butyl analog (compound 16, log k = 1.7563)—the most lipophilic member of the entire 16-compound series [1]. This 2.5-fold range in log k among compounds sharing the 3,4-dichlorophenyl moiety directly impacts aqueous solubility and membrane partitioning, both critical determinants of in vitro assay performance [1].

Lipophilicity Physicochemical properties Drug-likeness

mGluR4 Selectivity Evidence

In a functional assay measuring calcium mobilization in CHO cells expressing human mGluR4, the target compound shows no meaningful agonist or positive allosteric modulator activity, with an EC₅₀ > 10,000 nM [1]. This absence of mGluR4 modulation contrasts with structurally related pyrazine-carboxamide derivatives that are explicitly claimed as mGluR4 modulators in patent literature, some of which achieve nanomolar potency [2].

mGluR4 GPCR Selectivity screening Neuroscience

N-(3,4-Dichlorophenyl)pyrazine-2-carboxamide Application Scenarios


Antimycobacterial SAR Negative-Control Scaffold

The compound's 8% inhibition of M. tuberculosis H37Rv at 6.25 µg/mL, contrasted with the 61% inhibition of its 6-chloro analog, makes it the ideal baseline comparator for quantifying the contribution of pyrazine ring substitution to antimycobacterial potency. Procurement is justified when medicinal chemistry programs require a validated low-activity reference point to normalize screening data across analog series [1].

Antifungal Inactivity Control

With an MIC >250 µmol/L against T. mentagrophytes—where the 6-chloro-5-tert-butyl analog achieves 62.5 µmol/L—this compound uniquely demonstrates that the 3,4-dichlorophenyl motif alone does not confer antifungal activity. It is the only member of the 3,4-dichlorophenyl sub-series that can serve as a clean negative control in antifungal screening cascades [1].

Low-Lipophilicity Scaffold for Assay Development

At log k = 0.6962, this compound is 2.5-fold less lipophilic than the most active antifungal analog in the series. This property addresses the solubility and precipitation challenges explicitly noted by the original investigators as confounding antifungal assays for more lipophilic analogs. It is the preferred procurement choice for assay development where aqueous compatibility is paramount [1].

mGluR4 Counterscreen Tool

The confirmed EC₅₀ > 10,000 nM at human mGluR4 validates this compound as functionally silent at this GPCR target. For programs developing mGluR4-targeted pyrazine-carboxamides, this compound can be procured as a control to verify that observed biological effects in phenotypic assays are not confounded by mGluR4 modulation [1].

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